molecular formula C12H15NO4 B12699250 Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester CAS No. 88599-43-3

Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester

Cat. No.: B12699250
CAS No.: 88599-43-3
M. Wt: 237.25 g/mol
InChI Key: JZWIHVYDENUJHO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant odors. This particular ester is formed from benzoic acid and butyl alcohol, with an aminocarbonyl group attached to the oxygen atom. It is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester typically involves the esterification of benzoic acid with butyl alcohol in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions. Common catalysts include sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually performed at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the ester. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to benzoic acid and butyl alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The ester can be oxidized to form benzoic acid and other oxidation products using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., HCl) or base (e.g., NaOH), elevated temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, room temperature.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperature.

Major Products Formed

    Hydrolysis: Benzoic acid and butyl alcohol.

    Reduction: Corresponding alcohol.

    Oxidation: Benzoic acid and other oxidation products.

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of esterases, enzymes that hydrolyze esters.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.

    Industry: It is used as a plasticizer, solvent, and in the formulation of perfumes and flavorings.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esterases can hydrolyze the ester bond, releasing benzoic acid and butyl alcohol. The released benzoic acid can then participate in various metabolic pathways, including conjugation with glycine to form hippuric acid, which is excreted in the urine.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: An ester formed from benzoic acid and ethanol.

    Methyl benzoate: An ester formed from benzoic acid and methanol.

    Butyl acetate: An ester formed from acetic acid and butyl alcohol.

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-, butyl ester is unique due to the presence of the aminocarbonyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications in drug delivery and enzymatic studies.

Properties

CAS No.

88599-43-3

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

butyl 2-carbamoyloxybenzoate

InChI

InChI=1S/C12H15NO4/c1-2-3-8-16-11(14)9-6-4-5-7-10(9)17-12(13)15/h4-7H,2-3,8H2,1H3,(H2,13,15)

InChI Key

JZWIHVYDENUJHO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1OC(=O)N

Origin of Product

United States

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